molecular formula C74H21N B2882161 N-Phenyl-2-hexyl[60]fulleropyrrolidine CAS No. 1426332-00-4

N-Phenyl-2-hexyl[60]fulleropyrrolidine

Cat. No. B2882161
CAS RN: 1426332-00-4
M. Wt: 923.989
InChI Key: CPXPMQOHHXXOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Phenyl-2-hexyl[60]fulleropyrrolidine” is a chemical compound with the CAS RN: 1426332-00-4 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 924.0 g/mol . It has a rotatable bond count of 6 . The compound is light orange to dark red to black in appearance .

Scientific Research Applications

Organic Field Effect Transistors

N-Phenyl[60]fulleropyrrolidines, including N-Phenyl-2-hexyl[60]fulleropyrrolidine, are reported to enhance the performance of n-channel organic field-effect transistors (OFETs). These materials show high electron charge-carrier mobility and good ambient operational stability, attributed to their well-controlled molecular structures and the introduction of chemical doping (Long et al., 2016).

Organic Photovoltaic Cells

N-Phenyl[60]fulleropyrrolidines are potential alternative acceptor materials to PC61BM in organic photovoltaic (OPV) cells. These derivatives, when used with low-bandgap donor polymers, exhibit high power conversion efficiencies, making them promising candidates for OPV acceptor materials (Karakawa et al., 2014).

Photodynamic Activity

Fulleropyrrolidine derivatives, including those with basic amino groups, demonstrate significant photodynamic activity. This includes their effectiveness in the photodynamic inactivation of Staphylococcus aureus cells, suggesting potential applications in antimicrobial treatments (Agazzi et al., 2015).

Soluble Fulleropyrrolidine Derivatives

Research into novel soluble fulleropyrrolidine derivatives, like C60-fused N-methyl-(4-hexyloxybenzen-2-yl) pyrrolidine, has shown that these compounds have specific optical and electrochemical properties, affecting their use in photovoltaic devices (Mi & Hwang, 2013).

Fullerene-Based Ferrocene Dyad and Diferrocene Triad

Studies on fullerene[60]-based compounds, including N-methyl-2-(ferrocenyl)(phenyl) fulleropyrrolidine, have shown that these compounds have unique thermodynamic stability, magnetic properties, and band structures. This knowledge lays the foundation for the future design of functional materials for molecular devices (Wu et al., 2017).

Photovoltaic Performance

Research has been conducted on a variety of fulleropyrrolidine derivatives as electron acceptors in bulk-heterojunction type OPV devices. These studies help understand the effects of molecular structure on photovoltaic performance, with findings indicating that the molecular structure greatly influences device efficiency (Yulan et al., 2015).

Liquid Crystalline Properties

Investigations into ionic fullerene derivatives, like N,N-dimethylfulleropyrrolidinium iodide, have provided insights into the electronic structure, self-assembly, and liquid crystalline properties of these materials. This research is significant for understanding the functionality of alkylated fullerene derivatives (Li et al., 2011).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-Phenyl-2-hexyl[60]fulleropyrrolidine. For instance, the compound is sensitive to light and air , which could affect its stability and activity. Other factors, such as temperature, pH, and the presence of other molecules, could also influence its action.

properties

InChI

InChI=1S/C74H21N/c1-2-3-4-8-11-14-74-71-65-59-49-37-29-21-17-15-16-19-23(21)31(37)41-35-27(19)28-20(16)24-22-18(15)26-25(17)33-39(29)47-53-43(33)44-34(26)40-30(22)38-32(24)42-36(28)46-45(35)57(51(41)59)67(71)68-58(46)52(42)60-50(38)56-48(40)54(44)62-61(53)69(63(65)55(47)49)73(74,70(62)64(56)66(60)72(68)74)12-75(14)13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXPMQOHHXXOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1C23C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%10C%10=C9C9=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C6=C8C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C6=C%25C8=C(C2=C65)C2=C5C3(CN1C1=CC=CC=C1)C(=C%15C4=C79)C%17=C5C%19=C%21C2=C%238
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

924.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.